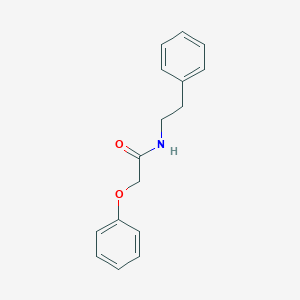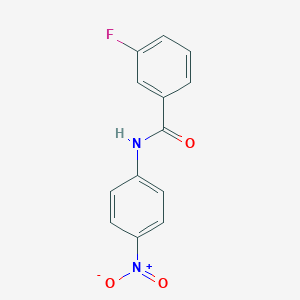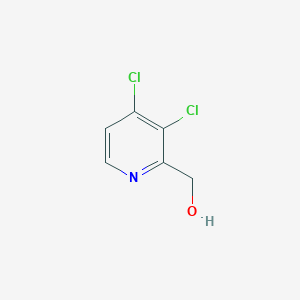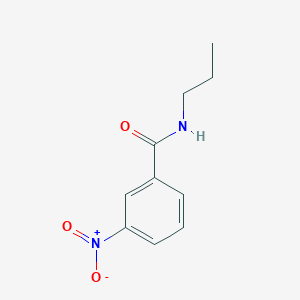
1,6-Bis(4-propoxyphenyl)hexane-1,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Bis(4-propoxyphenyl)hexane-1,6-dione, commonly known as PPQ, is a chemical compound that has been extensively studied for its potential use in scientific research. PPQ is a synthetic compound that was first developed in the 1980s as a potential anti-malarial drug. However, its use as a research tool has become increasingly popular due to its unique properties and potential applications in various fields.
Wirkmechanismus
PPQ is believed to work by inhibiting the activity of a protein called NADPH oxidase, which is involved in the production of reactive oxygen species (ROS) in cells. ROS can cause damage to cells and tissues, and their production is increased in many disease states. By inhibiting NADPH oxidase, PPQ reduces the production of ROS and protects cells from damage.
Biochemische Und Physiologische Effekte
PPQ has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective and anti-cancer properties, PPQ has been shown to have anti-inflammatory effects and can reduce the production of cytokines, which are involved in the immune response. PPQ has also been shown to improve glucose metabolism and insulin sensitivity in animal models, suggesting potential applications in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PPQ as a research tool is its specificity for NADPH oxidase. This makes it a valuable tool for studying the role of ROS in various disease states. However, one limitation of PPQ is its relatively low potency compared to other NADPH oxidase inhibitors. This can make it difficult to achieve the desired level of inhibition in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on PPQ. One area of interest is the development of more potent NADPH oxidase inhibitors based on the structure of PPQ. Another potential direction is the use of PPQ in combination with other compounds to enhance its neuroprotective or anti-cancer properties. Additionally, further research is needed to fully understand the mechanisms of action of PPQ and its potential applications in various fields of scientific research.
Synthesemethoden
PPQ is synthesized through a multi-step process that involves the reaction of 4-propoxybenzaldehyde with cyclohexanone in the presence of a catalyst. The resulting intermediate is then further reacted with a second molecule of 4-propoxybenzaldehyde to produce PPQ.
Wissenschaftliche Forschungsanwendungen
PPQ has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of PPQ is in the field of neuroscience, where it has been shown to have neuroprotective properties and can be used to study the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's. PPQ has also been shown to have anti-cancer properties and has potential applications in cancer research.
Eigenschaften
CAS-Nummer |
88167-06-0 |
|---|---|
Produktname |
1,6-Bis(4-propoxyphenyl)hexane-1,6-dione |
Molekularformel |
C24H30O4 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
1,6-bis(4-propoxyphenyl)hexane-1,6-dione |
InChI |
InChI=1S/C24H30O4/c1-3-17-27-21-13-9-19(10-14-21)23(25)7-5-6-8-24(26)20-11-15-22(16-12-20)28-18-4-2/h9-16H,3-8,17-18H2,1-2H3 |
InChI-Schlüssel |
YZBLTPXUMRLDJX-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCCC |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



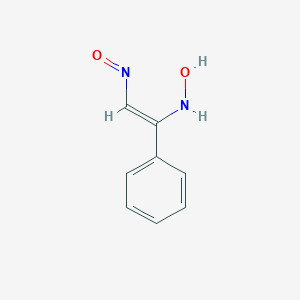
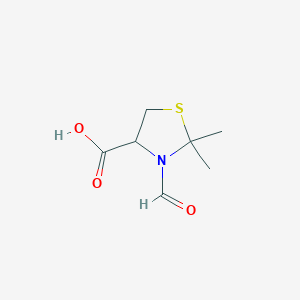
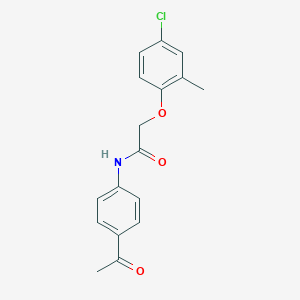
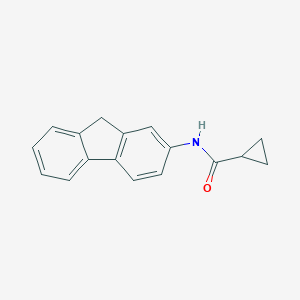
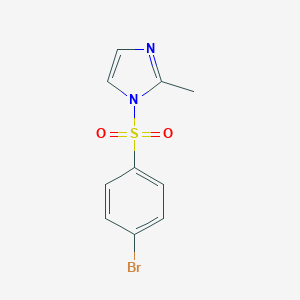
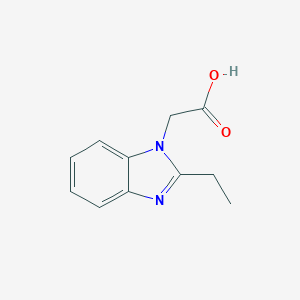
![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)
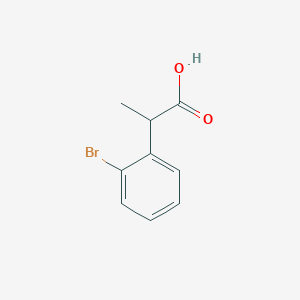
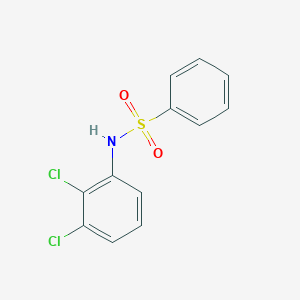
![5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester](/img/structure/B187530.png)
